molecular formula C6H9BF3KO B13613833 Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroborate

Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroborate

Katalognummer: B13613833
Molekulargewicht: 204.04 g/mol
InChI-Schlüssel: GKELSHBVMYOIIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide is a chemical compound with the molecular formula C6H9BF3OK. It is a potassium salt of a trifluoroborate ester, characterized by the presence of a cyclobutyl ring substituted with a dimethyl group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide can be synthesized through the reaction of 2,2-dimethyl-3-oxocyclobutylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under mild conditions. The general reaction scheme is as follows:

2,2-dimethyl-3-oxocyclobutylboronic acid+KHF2potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide\text{2,2-dimethyl-3-oxocyclobutylboronic acid} + \text{KHF}_2 \rightarrow \text{potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide} 2,2-dimethyl-3-oxocyclobutylboronic acid+KHF2​→potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide

Industrial Production Methods

Industrial production of potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically isolated and purified through crystallization or other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoroborate group can participate in substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Boronic acids or esters.

    Reduction: Alcohol derivatives.

    Substitution: Various biaryl compounds or other coupled products.

Wissenschaftliche Forschungsanwendungen

Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in cross-coupling reactions. This process, known as transmetalation, is a key step in the Suzuki-Miyaura coupling reaction. The compound’s unique structure allows for efficient and selective formation of carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide is unique due to its cyclobutyl ring structure and the presence of a ketone functional group. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications.

Eigenschaften

Molekularformel

C6H9BF3KO

Molekulargewicht

204.04 g/mol

IUPAC-Name

potassium;(2,2-dimethyl-3-oxocyclobutyl)-trifluoroboranuide

InChI

InChI=1S/C6H9BF3O.K/c1-6(2)4(3-5(6)11)7(8,9)10;/h4H,3H2,1-2H3;/q-1;+1

InChI-Schlüssel

GKELSHBVMYOIIV-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1CC(=O)C1(C)C)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.